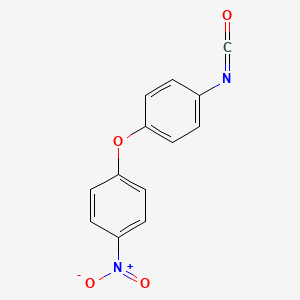
1-Isocyanato-4-(4-nitrophenoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isocyanato-4-(4-nitrophenoxy)benzene is a chemical compound with the molecular formula C13H8N2O4 It is known for its unique structure, which includes an isocyanate group and a nitrophenoxy group attached to a benzene ring
Métodos De Preparación
The synthesis of 1-Isocyanato-4-(4-nitrophenoxy)benzene typically involves the reaction of 4-nitrophenol with phosgene to form 4-nitrophenyl chloroformate, which is then reacted with 4-aminophenol to produce the desired compound. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process. Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the compound’s purity .
Análisis De Reacciones Químicas
1-Isocyanato-4-(4-nitrophenoxy)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates, respectively.
Hydrolysis: The isocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide in the presence of water.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, amines, alcohols, and water. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Isocyanato-4-(4-nitrophenoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify proteins or other biomolecules through its reactive isocyanate group.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-Isocyanato-4-(4-nitrophenoxy)benzene exerts its effects involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, such as amines or hydroxyl groups, leading to the formation of ureas or carbamates. These reactions can modify the structure and function of biomolecules, making the compound useful in various applications .
Comparación Con Compuestos Similares
1-Isocyanato-4-(4-nitrophenoxy)benzene can be compared to other similar compounds, such as:
4-Nitrophenyl isocyanate: This compound has a similar structure but lacks the additional phenoxy group, making it less complex.
1-Isocyanato-4-nitrobenzene: This compound is structurally similar but does not have the phenoxy group, which may affect its reactivity and applications.
Propiedades
Número CAS |
24698-19-9 |
|---|---|
Fórmula molecular |
C13H8N2O4 |
Peso molecular |
256.21 g/mol |
Nombre IUPAC |
1-isocyanato-4-(4-nitrophenoxy)benzene |
InChI |
InChI=1S/C13H8N2O4/c16-9-14-10-1-5-12(6-2-10)19-13-7-3-11(4-8-13)15(17)18/h1-8H |
Clave InChI |
ZZUFNNNRBCLCQC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=C=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


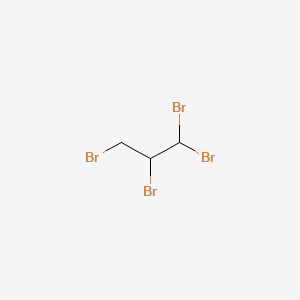
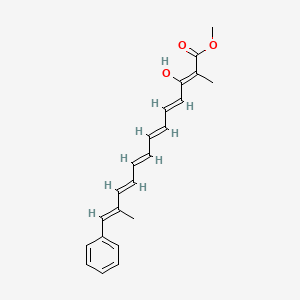
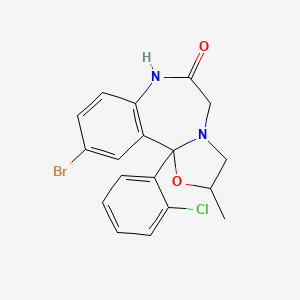
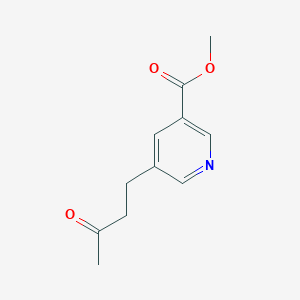
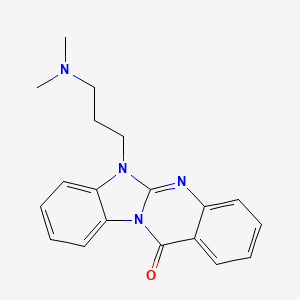
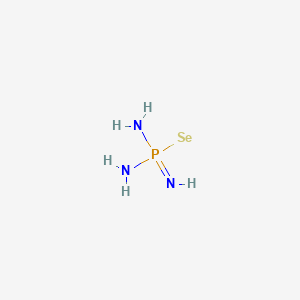

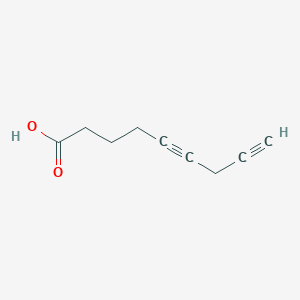
![1,5a,7a,10a-Tetramethyl-8-(6-methylheptan-2-yl)hexadecahydro-3h-cyclopenta[5,6]naphtho[2,1-c]oxepin-3-one](/img/structure/B14690059.png)
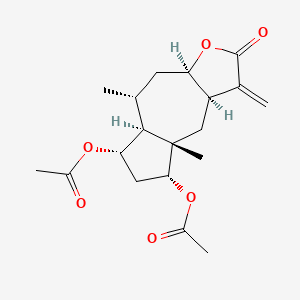
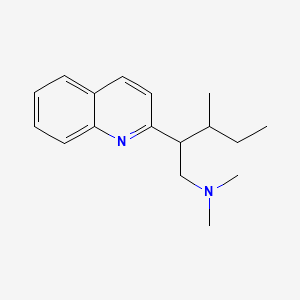
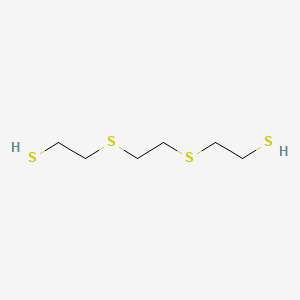
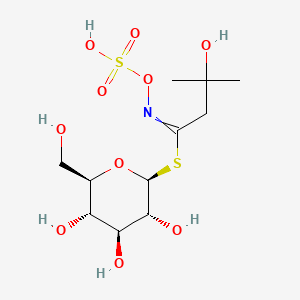
![[2-methyl-2-(propan-2-ylcarbamoyloxymethyl)pentyl]-propanoylcarbamic acid](/img/structure/B14690095.png)
